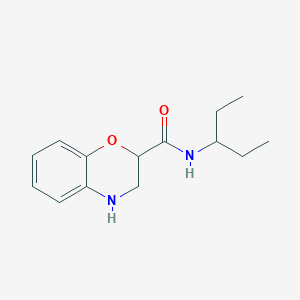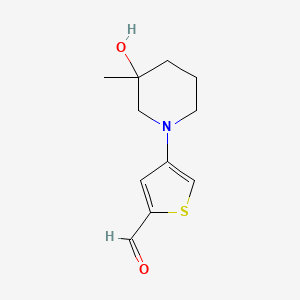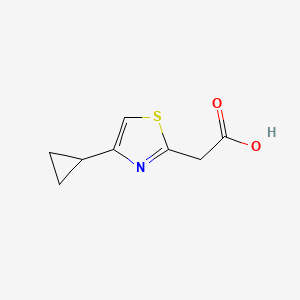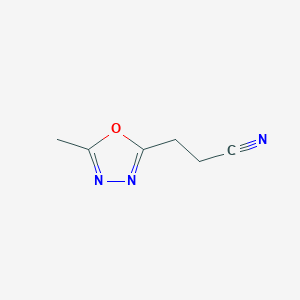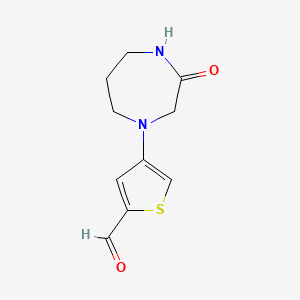
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a diazepane moiety, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Chemischer Reaktionen
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde include other thiophene derivatives and diazepane-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Thiophene derivatives: Compounds like suprofen and articaine have different substituents on the thiophene ring, leading to varied pharmacological properties.
Diazepane-containing molecules: These compounds may have different ring structures or additional functional groups, affecting their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a thiophene ring with a diazepane moiety, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O2S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
4-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-6-9-4-8(7-15-9)12-3-1-2-11-10(14)5-12/h4,6-7H,1-3,5H2,(H,11,14) |
InChI-Schlüssel |
AFFAOECRACHVQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CN(C1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



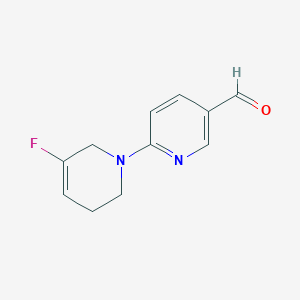
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
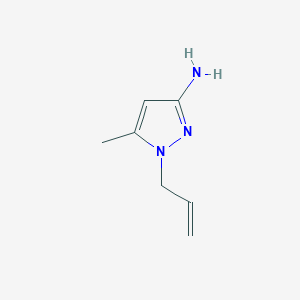
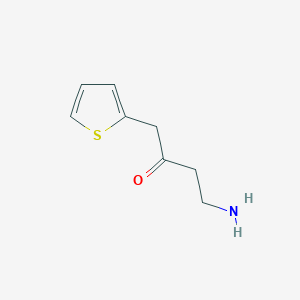

![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
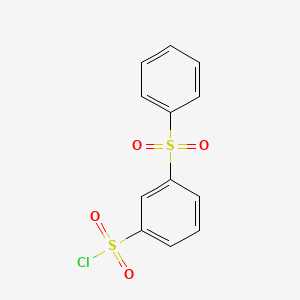
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
